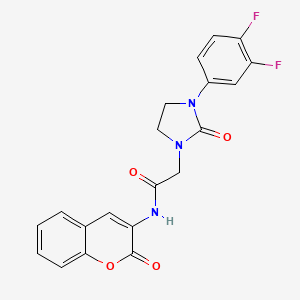
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide is a useful research compound. Its molecular formula is C20H15F2N3O4 and its molecular weight is 399.354. The purity is usually 95%.
BenchChem offers high-quality 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide including the price, delivery time, and more detailed information at info@benchchem.com.
Aplicaciones Científicas De Investigación
Green Synthesis and Characterization
The compound and its derivatives have been synthesized using green chemistry approaches, highlighting their potential for environmentally friendly production methods. For instance, a novel trifluoromethyl-1H-benzo[f]chromene was synthesized using 2-oxoimidazolidine-1,3-disulfonic acid as a catalyst, demonstrating an efficient, solvent-free method for producing chromene derivatives at room temperature, which can be easily recovered and recycled without significant loss of catalytic activity (Massoumi Shahi et al., 2018).
Antimicrobial and Antioxidant Activities
Several studies have synthesized new coumarin derivatives, including thiazolidinone and oxazolidine compounds, to evaluate their antimicrobial and antioxidant properties. For example, new coumarin derivatives were synthesized starting from 4-methyl-7-hydroxycoumarin, and their structures were confirmed by analytical and NMR spectra. These compounds exhibited promising antibacterial activity against common pathogens like E. coli, S. aureus, and B. subtilis, indicating their potential as antimicrobial agents (Hamdi et al., 2012).
Corrosion Inhibition
The compound's derivatives have also been investigated for their potential as corrosion inhibitors, demonstrating the versatility of these molecules in industrial applications. For instance, 2-(alkylsulfanyl)-N-(pyridin-2-yl)acetamide derivatives showed promising results in preventing corrosion in steel coupons in acidic and mineral oil mediums, highlighting their application in protecting materials from corrosion (Yıldırım & Cetin, 2008).
Molecular Docking and Computational Studies
The derivatives of the compound have been subjects of molecular docking and computational studies, aiming to uncover their potential in treating diseases like cancer. Docking studies on synthesized chromeno[4,3-b]pyridine derivatives for breast cancer revealed significant interactions with the target, suggesting some compounds possess high activity against breast cancer cell lines (Ghani et al., 2022).
Propiedades
IUPAC Name |
2-[3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl]-N-(2-oxochromen-3-yl)acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H15F2N3O4/c21-14-6-5-13(10-15(14)22)25-8-7-24(20(25)28)11-18(26)23-16-9-12-3-1-2-4-17(12)29-19(16)27/h1-6,9-10H,7-8,11H2,(H,23,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FYAPKMBNFVLOBY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(C(=O)N1CC(=O)NC2=CC3=CC=CC=C3OC2=O)C4=CC(=C(C=C4)F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H15F2N3O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
399.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-(3,4-difluorophenyl)-2-oxoimidazolidin-1-yl)-N-(2-oxo-2H-chromen-3-yl)acetamide | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![4-((4-chlorophenyl)thio)-N-(3-cyano-5,6-dihydro-4H-cyclopenta[b]thiophen-2-yl)butanamide](/img/structure/B2454827.png)
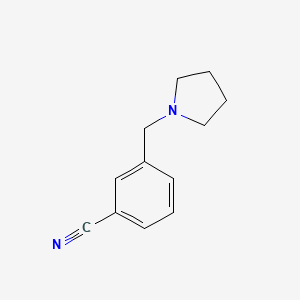
![N-(2-(4-cyclopropyl-6-(trifluoromethyl)pyrimidin-2-yl)ethyl)-2,3-dihydrobenzo[b][1,4]dioxine-6-sulfonamide](/img/structure/B2454830.png)
![(E)-({5-[(4-chlorophenyl)sulfanyl]-1-methyl-3-(trifluoromethyl)-1H-pyrazol-4-yl}methylidene)amino 2,4-dichlorobenzoate](/img/structure/B2454831.png)
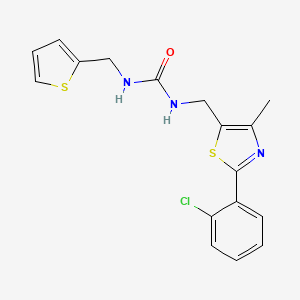
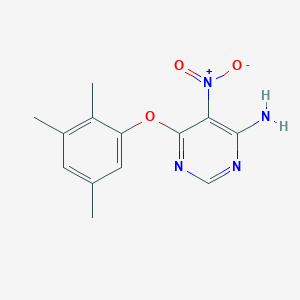
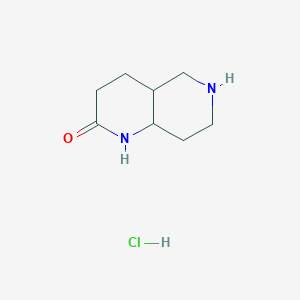
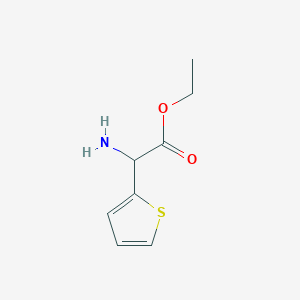
![3,4-Dimethyl-N-[[5-(2-methylpyrazol-3-yl)furan-2-yl]methyl]benzenesulfonamide](/img/structure/B2454840.png)

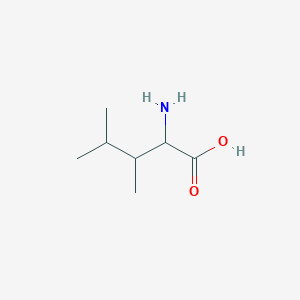
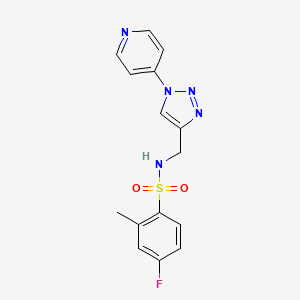
![2-Methyl-3-[[1-(2-pyrazol-1-ylethyl)piperidin-4-yl]methyl]quinazolin-4-one](/img/structure/B2454849.png)
